molecular formula C10H18O2 B14608606 Cyclohexanone, 2-(1-hydroxybutyl)- CAS No. 57548-42-2

Cyclohexanone, 2-(1-hydroxybutyl)-

Cat. No.: B14608606
CAS No.: 57548-42-2
M. Wt: 170.25 g/mol
InChI Key: BATWHICBOTVWLT-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(1-hydroxybutyl)- is an organic compound that belongs to the class of cyclic ketones It is a derivative of cyclohexanone, where a hydroxybutyl group is attached to the second carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-(1-hydroxybutyl)- can be synthesized through several methods. One common method involves the reaction of cyclohexanone with 1-butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of cyclohexanone, 2-(1-hydroxybutyl)- often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(1-hydroxybutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The hydroxybutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone, 2-(1-hydroxybutyl)- can be oxidized to form 2-(1-oxobutyl)cyclohexanone or 2-(1-carboxybutyl)cyclohexanone.

    Reduction: Reduction can yield 2-(1-hydroxybutyl)cyclohexanol.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanone, 2-(1-hydroxybutyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Cyclohexanone, 2-(1-hydroxybutyl)- is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanone, 2-(1-hydroxybutyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in further biochemical reactions, influencing cellular processes and functions.

Comparison with Similar Compounds

Cyclohexanone, 2-(1-hydroxybutyl)- can be compared with other similar compounds, such as:

    Cyclohexanone: The parent compound, which lacks the hydroxybutyl group.

    2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: A similar compound with additional methyl groups and a different position of the hydroxybutyl group.

    Cyclohexanol: The reduced form of cyclohexanone, which has a hydroxyl group instead of a ketone group.

The uniqueness of cyclohexanone, 2-(1-hydroxybutyl)- lies in its specific functional group arrangement, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

57548-42-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(1-hydroxybutyl)cyclohexan-1-one

InChI

InChI=1S/C10H18O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h8-9,11H,2-7H2,1H3

InChI Key

BATWHICBOTVWLT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CCCCC1=O)O

Origin of Product

United States

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